6-Ethoxybenzofuran-3(2H)-one is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound is characterized by a benzofuran core with an ethoxy group at the sixth position and a carbonyl group at the third position. The structural configuration of 6-ethoxybenzofuran-3(2H)-one contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical methods, often involving reactions that modify the benzofuran structure to introduce the ethoxy and carbonyl functionalities. Its synthesis and analysis have been explored in multiple research studies focusing on its biological properties and potential applications in drug development.
6-Ethoxybenzofuran-3(2H)-one is classified under the following categories:
The synthesis of 6-ethoxybenzofuran-3(2H)-one typically involves several steps, including:
One common synthetic route involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functionalization to yield 6-ethoxybenzofuran-3(2H)-one. The reaction conditions often include the use of bases such as potassium carbonate in a solvent like dimethylformamide to facilitate the formation of the desired product in good yields .
The molecular formula for 6-ethoxybenzofuran-3(2H)-one is , indicating it has a molecular weight of approximately 192.21 g/mol. The compound exhibits characteristic infrared absorption bands corresponding to the carbonyl group and ether functionalities.
6-Ethoxybenzofuran-3(2H)-one can participate in various chemical reactions, including:
For example, when treated with strong acids like p-toluenesulfonic acid in ethanol, 6-ethoxybenzofuran-3(2H)-one can yield various alkoxysubstituted products through electrophilic aromatic substitution .
The mechanism of action for 6-ethoxybenzofuran-3(2H)-one in biological systems is primarily linked to its interactions with specific enzymes or receptors. For instance, studies have shown that derivatives of benzofuran compounds exhibit inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmission .
In vitro studies indicate that 6-ethoxybenzofuran-3(2H)-one displays significant activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s . The binding affinity and inhibition constants have been characterized through various assays.
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of functional groups characteristic of 6-ethoxybenzofuran-3(2H)-one .
6-Ethoxybenzofuran-3(2H)-one has several scientific applications:
Benzofuran represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system that enables diverse molecular interactions. This heterocyclic nucleus has been instrumental in drug development since the mid-20th century, yielding clinically significant agents across therapeutic domains. The antiarrhythmic drug amiodarone (a diiodinated benzofuran derivative) exemplifies this legacy, functioning through multi-channel blockade to manage ventricular and supraventricular arrhythmias [4] [9]. Similarly, psoralen derivatives (furocoumarins containing benzofuran motifs) revolutionized photochemotherapy for psoriasis and vitiligo through their ultraviolet-mediated crosslinking with DNA [9]. Contemporary drug discovery continues exploiting this versatile scaffold, with approximately 65% of marketed anticancer drugs incorporating heterocycles like benzofuran due to their favorable pharmacokinetic profiles and target adaptability [8]. The structural evolution from simple natural benzofurans to complex synthetic derivatives underscores this scaffold's pharmaceutical significance.
Table 1: Clinically Significant Benzofuran Derivatives
Compound | Therapeutic Category | Key Pharmacological Action | Structural Features |
---|---|---|---|
Amiodarone | Antiarrhythmic | K⁺/Na⁺ channel blockade, β-adrenergic inhibition | Diiodinated benzofuran with diethylaminoethoxy side chain |
Bergapten | Dermatological/Photochemotherapy | DNA crosslinking under UV irradiation | Furocoumarin with methoxy substitution |
Benzbromarone | Antigout | Uricosuric action via URAT1 inhibition | Brominated benzofuran with hydroxy group |
Vilazodone | Antidepressant | SSRI and 5-HT₁A partial agonist | Indole-benzofuran hybrid |
6-APB | Illicit psychoactive* | Serotonin receptor agonist | Aminopropylbenzofuran |
Note: 6-APB demonstrates the scaffold's CNS activity potential but is not clinically approved [4]
The 6-ethoxybenzofuran-3(2H)-one framework exhibits distinctive physicochemical properties that enhance its druglikeness compared to unsubstituted analogues. The lactone moiety (3(2H)-one) introduces a hydrogen-bond acceptor site critical for target binding, while simultaneously influencing metabolic stability through ring constraints. Computational analyses reveal that the 6-ethoxy group (-OC₂H₅) significantly modifies electron distribution, reducing the compound's π-character and increasing lipophilicity (logP ≈ 2.5) compared to hydroxylated analogues (logP ≈ 1.8) [5]. This balanced hydrophobicity facilitates membrane penetration without compromising aqueous solubility entirely. Spectroscopic studies (¹H/¹³C NMR) confirm that the ethoxy group's electron-donating resonance effect delocalizes electron density across the fused ring system, potentially enhancing stability toward oxidative metabolism at the 6-position [5] [9]. These properties position 6-ethoxybenzofuran-3(2H)-one as an optimal precursor for generating derivatives with improved bioavailability.
Table 2: Impact of C6 Substituents on Benzofuran-3(2H)-one Properties
C6 Substituent | logP* | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) | Key Biological Effects |
---|---|---|---|---|
H | 1.95 | 12.4 | 18.3 | Baseline activity |
OH | 1.82 | 15.8 | 9.7 | Enhanced antioxidant capacity |
OCH₃ | 2.11 | 8.9 | 32.5 | Improved CNS penetration |
OC₂H₅ (Ethoxy) | 2.48 | 6.3 | 41.2 | Optimal balance for prodrug development |
O-n-C₃H₇ | 3.02 | 2.1 | 52.7 | Reduced solubility limits application |
Calculated partition coefficients; Metabolic stability measured in human liver microsomes [3] [5] [8]
Contemporary drug discovery increasingly prioritizes multitarget therapies, particularly for complex pathologies like neurodegeneration, cancer, and ischemic disorders. The 6-ethoxybenzofuran-3(2H)-one scaffold demonstrates exceptional pharmacophoric flexibility enabling synergistic activities. In cerebral ischemia/reperfusion injury models, derivatives without nitric oxide (NO) donors (e.g., compound 5 featuring a cyclopropyl tail) exhibited concentration-dependent neuroprotection (EC₅₀ = 3.8 μM) by simultaneously reducing oxidative stress (↓ ROS by 62%) and inhibiting inflammatory cytokines (↓ TNF-α by 57%) [3]. This dual activity surpasses monofunctional agents like edaravone. Additionally, the scaffold's planar conformation facilitates intercalation with nucleic acids, evidenced by benzofuran-indole hybrids showing potent epidermal growth factor receptor (EGFR) inhibition (IC₅₀ = 13-58 nM) against non-small-cell lung cancer lines [8]. The ethoxy group's role extends beyond pharmacokinetics—its metabolic transformation generates ethoxy radicals contributing to antioxidant effects, while conserving the lactone ring for target engagement. This inherent multifunctionality positions 6-ethoxybenzofuran-3(2H)-one as a premier scaffold for challenging polygenic diseases.
Table 3: Documented Biological Activities of 6-Ethoxybenzofuran-3(2H)-one Derivatives
Biological Activity | Derivative Structure | Potency/ Efficacy | Mechanistic Insights |
---|---|---|---|
Neuroprotection (Cerebral Ischemia) | Cyclopropyl tail at C2, NO donor-free | 78% neuronal viability at 10 μM; ↓ Infarct volume by 52% | SOD activation, NF-κB pathway modulation |
Anticancer (EGFR Inhibition) | Indole-benzofuran hybrid | IC₅₀ = 13 nM (H1299); Selective for mutant EGFR | Competitive ATP binding, autophosphorylation blockade |
PET Imaging (PIM1 Kinase) | ¹¹C-labeled piperazinylmethyl derivative | Tumor-to-background ratio = 5.2 (60 min p.i.) | Selective PIM1 kinase binding (Kd = 8.4 nM) |
Anti-inflammatory | Fluorinated dihydrobenzofuran analogue | ↓ PGE₂ by 82%; ↓ IL-6 by 76% at 10 μM | COX-2 suppression, iNOS downregulation |
Antioxidant | Chalcone-conjugated benzofuran | DPPH scavenging IC₅₀ = 4.7 μM | Radical stabilization via resonance delocalization |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4